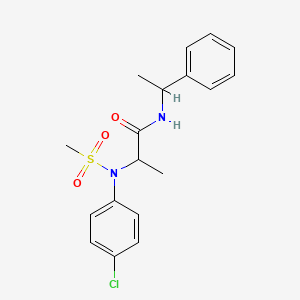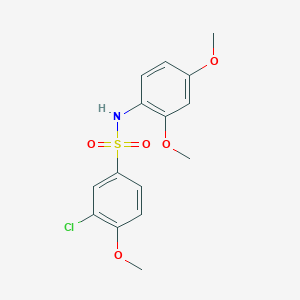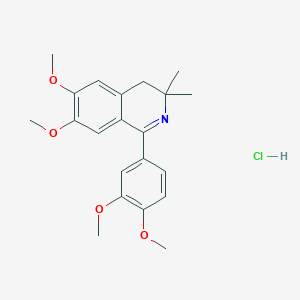![molecular formula C22H20N4O2S B4188386 N-[2-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B4188386.png)
N-[2-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]benzenesulfonamide
Übersicht
Beschreibung
“N-[2-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]benzenesulfonamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains phenyl groups, which are aromatic rings of six carbon atoms, attached to the triazole ring and the ethyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring are phenyl groups and an ethyl group .Wissenschaftliche Forschungsanwendungen
Inhibition of Human Mitochondrial Carbonic Anhydrases
- Application : Potential anti-obesity therapies
- Details : A study by Poulsen et al. (2008) found that derivatives of this compound are effective inhibitors of human mitochondrial carbonic anhydrase isozymes VA and VB, which are potential targets for anti-obesity therapies (Poulsen et al., 2008).
- Application : Textile industry for enhancing fabric properties
- Details : Research by Mohamed et al. (2020) demonstrated the use of these compounds as azo dyes for cotton textiles, providing UV protection and antibacterial properties (Mohamed et al., 2020).
- Application : Glaucoma treatment
- Details : Nocentini et al. (2016) reported the synthesis of derivatives incorporating phenyl-1,2,3-triazole moieties, which were found to be effective carbonic anhydrase inhibitors, showing potential for treating glaucoma (Nocentini et al., 2016).
- Application : Development of antimicrobial agents
- Details : Sarvaiya et al. (2019) synthesized compounds that exhibited promising antimicrobial activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Sarvaiya et al., 2019).
- Application : Potential treatment for HIV and canceractivity and promising anti-HIV properties, highlighting their potential in therapeutic applications (Pomarnacka & Kozlarska-Kedra, 2003).
- Details : Pomarnacka and Kozlarska-Kedra (2003) found that certain derivatives of this compound have moderate anticancer
- Application : Development of new antimicrobial agents
- Details : Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazole compounds, showing that some of these compounds have strong antibacterial and antifungal activities, indicating their potential in antimicrobial therapies (Wang et al., 2010).
- Application : Anti-inflammatory drugs
- Details : Hashimoto et al. (2002) conducted a study on derivatives for their ability to inhibit cyclooxygenase-2, finding potential in the treatment of rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
- Application : Pharmaceutical development
- Details : Kaushik et al. (2020) synthesized compounds with antibacterial and antioxidant activities, indicating their potential in the development of pharmaceuticals (Kaushik et al., 2020).
- Application : Chemical research and development
- Details : Chun-xiang (2011) reported the synthesis of 1,2,3-triazoles with benzenesulfonamide functional group, contributing to chemical research and potential pharmaceutical applications (Chun-xiang, 2011).
Zukünftige Richtungen
The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly evaluated. Further studies could also explore its potential applications in various fields, such as medicine, due to its antibacterial activity .
Eigenschaften
IUPAC Name |
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-29(28,20-14-8-3-9-15-20)23-16-22(19-12-6-2-7-13-19)26-17-21(24-25-26)18-10-4-1-5-11-18/h1-15,17,22-23H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEIGDQYFHPNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-ethoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4188306.png)

![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide hydrochloride](/img/structure/B4188318.png)
![1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B4188327.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4188329.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4188343.png)
![2-[(4-bromobenzyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4188354.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4188364.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4188377.png)
![methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B4188384.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4188387.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B4188394.png)